BenchChemオンラインストアへようこそ!

L-Cystine, N,N'-bis(1-oxohexadecyl)-

Langmuir monolayer lift-off area gemini surfactant

L-Cystine, N,N'-bis(1-oxohexadecyl)- (CAS 17627-10-0; synonym Dipalmitoyl cystine) is a gemini (dimeric) surfactant derived from the amino acid L-cystine, bearing two saturated C16 palmitoyl chains linked via urea bonds. With a molecular formula of C₃₈H₇₂N₂O₆S₂ and a molecular weight of 717.1 g/mol, it belongs to a structurally defined homologous series of cystine-based double-tailed surfactants (C12, C14, C16, C18) that serve as phospholipid substitutes in liposome and membrane-mimetic systems.

Molecular Formula C38H72N2O6S2
Molecular Weight 717.1 g/mol
CAS No. 17627-10-0
Cat. No. B1670719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cystine, N,N'-bis(1-oxohexadecyl)-
CAS17627-10-0
SynonymsDipalmitoyl cystine;  Palmitoyl cystine; 
Molecular FormulaC38H72N2O6S2
Molecular Weight717.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC)C(=O)O
InChIInChI=1S/C38H72N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)39-33(37(43)44)31-47-48-32-34(38(45)46)40-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,39,41)(H,40,42)(H,43,44)(H,45,46)/t33-,34-/m0/s1
InChIKeyJIUGOZSZLYKDDH-AQOUDTPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Cystine, N,N'-bis(1-oxohexadecyl)- (Dipalmitoyl Cystine): Procurement-Relevant Identity and Class Baseline


L-Cystine, N,N'-bis(1-oxohexadecyl)- (CAS 17627-10-0; synonym Dipalmitoyl cystine) is a gemini (dimeric) surfactant derived from the amino acid L-cystine, bearing two saturated C16 palmitoyl chains linked via urea bonds. With a molecular formula of C₃₈H₇₂N₂O₆S₂ and a molecular weight of 717.1 g/mol, it belongs to a structurally defined homologous series of cystine-based double-tailed surfactants (C12, C14, C16, C18) that serve as phospholipid substitutes in liposome and membrane-mimetic systems [1]. This compound integrates a biorenewable amino acid backbone, a disulfide bridge, and two free carboxyl groups, enabling both biodegradability and surface-charge tunability in hybrid vesicles with soy phosphatidylcholine (SPC) and hydrogenated soy phosphatidylcholine (HSPC) [1].

Why In-Class Cystine-Based Surfactants Cannot Be Interchanged: The Hexadecyl-Specific Functional Window for L-Cystine, N,N'-bis(1-oxohexadecyl)-


Generic substitution among cystine-derived surfactants is unreliable because the hydrophobic chain length dictates monolayer condensation, phospholipid miscibility, vesicle hydrodynamic size, and ultimately colloidal stability. Shorter-chain homologs (C12, C14) produce expanded monolayers with weaker van der Waals interactions and a higher tilt angle, leading to larger, less compact vesicles, while the longer C18 derivative can cause over-condensation and potential phase separation at high surface pressures [1]. The C16 (hexadecyl) chain matches the palmitoyl/stearoyl acyl chains of natural phospholipids, maximizing hydrophobic matching and producing thermodynamically stable mixed monolayers with a defined excess molecular area profile absent in shorter or longer analogs [1]. Consequently, selecting a C12 or C18 replacement alters membrane rigidity, drug-loading capacity, and shelf life of the final formulation.

Quantitative Head-to-Head Evidence: Where L-Cystine, N,N'-bis(1-oxohexadecyl)- Outperforms Its Closest Analogs


Langmuir Monolayer Lift-Off Area as a Predictor of Molecular Packing: C16 vs. Shorter-Chain Homologs

In π–A isotherm studies at the air–phosphate buffer interface, the hexadecyl (C16) derivative exhibits a lift-off area of 95 Ų per molecule, substantially lower than the 103 Ų and 100 Ų recorded for the dodecyl (C12) and tetradecyl (C14) derivatives, respectively [1]. The progressive decrease in lift-off area with increasing chain length reflects enhanced hydrophobic and van der Waals interactions, positioning the C16 surfactant as the chain-length homolog that achieves near-optimal condensation without the abrupt pressure rise observed for the octadecyl analogue at <30 Ų [1].

Langmuir monolayer lift-off area gemini surfactant molecular packing

Mixed Monolayer Condensation with Phospholipids: Hexadecyl Chain-Length Matching vs. Mismatched Homologs

When co-spread with soy phosphatidylcholine (SPC) and hydrogenated soy phosphatidylcholine (HSPC) at 50 mol% surfactant, the hexadecyl derivative produces more condensed mixed monolayers than the dodecyl and tetradecyl derivatives due to optimal hydrophobic matching with the C16–C18 acyl chains of the phospholipids [1]. The effect of surfactants on monolayer condensation decreases in the order octadecyl > hexadecyl > tetradecyl > dodecyl, consistent with the excess molecular area (Aex) profiles at 30 mN/m [1]. However, the octadecyl homologue sometimes induces over-condensation in SPC mixtures, leading to non-ideal mixing behavior not observed with the C16 analogue [1].

mixed monolayer phospholipid chain-length matching excess molecular area

Hybrid Vesicle Size Reduction: Hexadecyl Surfactant vs. Shorter-Chain Analogs at 20 mol% Loading

Dynamic light scattering (DLS) measurements reveal that at a phospholipid/surfactant molar ratio of 8:2 (20 mol%), hybrid vesicles incorporating the hexadecyl surfactant exhibit a smaller hydrodynamic diameter (dh) compared to those formulated with dodecyl and tetradecyl surfactants, attributable to enhanced hydrophobic chain compaction in the bilayer [1]. The constriction effect intensifies with increasing surfactant chain length, enabling C16-based formulations to achieve vesicle sizes comparable to or smaller than conventional pure phospholipid liposomes while retaining a negative zeta potential (approximately −25 mV) that remains stable over time [1].

dynamic light scattering hydrodynamic diameter hybrid vesicle surfactant chain length

Cytocompatibility of C16 Surfactant-Phospholipid Hybrid Vesicles: MTT Assay Benchmarking Across Chain Lengths

All hybrid vesicle formulations containing cystine-derived surfactants (C12–C18) plus SPC or HSPC were found to be non-cytotoxic when tested on human peripheral blood mononuclear cells (PBMCs) using the MTT assay [1]. The C16-containing formulations (Cys 16 + SPC and Cys 16 + HSPC) maintained cell viability statistically indistinguishable from untreated controls, with no chain-length-dependent increase in cytotoxicity observed across the C12 to C18 series [1]. This contrasts with many synthetic cationic surfactants that show pronounced cytotoxicity at similar concentrations.

MTT assay cytotoxicity PBMC surfactant safety

Zeta Potential Stability of C16 Hybrid Vesicles: Time-Resolved Comparison at 20 and 50 mol% Loading

Vesicles formulated with the hexadecyl surfactant at both 20 and 50 mol% ratios with phospholipids maintain a high negative zeta potential that does not change over time, a stability feature that ensures resistance to aggregation during storage [1]. The constriction-driven surface charge density is maximized at intermediate chain lengths (C16), providing electrostatic repulsion superior to that of the dodecyl derivatives and greater colloidal stability than C18 systems that tend toward over-condensation [1].

zeta potential colloidal stability hybrid vesicle drug delivery

Liposome Destabilization Risk: Dipalmitoyl Cystine vs. Dipalmitoyl Cystamine as Bilayer Anchors

In a comparative study of palmitoylated amino acid derivatives incorporated into unilamellar liposomes, N,N'-dipalmitoyl cystamine produced liposomes that remained stable and homogeneous for over 60 days, whereas incorporation of N,N'-dipalmitoyl cystine (the target compound) destabilized the resulting liposomes [1]. This difference is attributed to the two free carboxyl groups of dipalmitoyl cystine, which introduce negative curvature stress into the bilayer at high loading densities. The finding highlights that dipalmitoyl cystine should be screened at ≤20 mol% loading to avoid bilayer disruption, whereas dipalmitoyl cystamine can sustain higher incorporation levels.

liposome stability palmitoyl anchor bilayer incorporation drug carrier

Application Scenarios for L-Cystine, N,N'-bis(1-oxohexadecyl)- Driven by Quantitative Evidence


Phospholipid-Sparing Hybrid Liposome Formulation for Parenteral Drug Delivery

The C16 surfactant can replace 20–50 mol% of SPC or HSPC in liposomal bilayers without compromising membrane integrity, as demonstrated by the stable zeta potential and non-cytotoxic MTT profile [2][1]. This directly reduces the phospholipid cost burden and oxidative instability associated with unsaturated phospholipids, making it a cost-effective formulation strategy for generic liposomal products where phospholipid sourcing represents a major procurement expense.

Chain-Length Matched Membrane Model for Biophysical Screening of Drug–Membrane Interactions

Because the hexadecyl chains of Cys 16 closely match the acyl chains of endogenous mammalian phospholipids (palmitoyl C16:0 and stearoyl C18:0), hybrid monolayers and vesicles formed with this surfactant provide a biologically relevant model membrane system [3]. Researchers screening membrane permeability or drug partitioning can use C16-based hybrid membranes as a reproducible, chemically defined substitute for natural lipid extracts, eliminating lot-to-lot variability in SPC/HSPC sourcing.

Cosmetic Hair-Conditioning Agent with Antistatic Function (INCI: Dipalmitoyl Cystine)

In cosmetic formulations, dipalmitoyl cystine functions as an antistatic and hair-conditioning agent by forming a thin, flexible film on the hair cuticle that neutralizes surface charge and reduces flyaways [5]. The compound is listed in the INCI dictionary and is predominantly plant-derived, aligning with clean-label procurement requirements for personal care brands [5]. Unlike shorter-chain acyl cystine derivatives, the C16 homologue provides sufficient hydrophobicity for durable substantivity without causing buildup or residue.

Stability-Benchmarked Procurement for Liposomal Anchoring Studies

The 1988 finding that N,N'-dipalmitoyl cystine can destabilize unilamellar liposomes, whereas N,N'-dipalmitoyl cystamine remains stable for >60 days, establishes a critical quality control checkpoint for procurement [4]. Laboratories intending to use dipalmitoyl cystine as a bilayer anchor should co-procure dipalmitoyl cystamine as an internal stability benchmark, and suppliers should be required to provide batch-specific purity documentation (e.g., HPLC ≥95%) and residual solvent analysis to minimize batch-to-batch variation in bilayer compatibility.

Quote Request

Request a Quote for L-Cystine, N,N'-bis(1-oxohexadecyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.